(2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide
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Overview
Description
(2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide is a chemical compound with a unique structure that includes an amino group, a methoxy group, a methyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Amino Group:
Methoxy and Methyl Group Addition: The methoxy and methyl groups can be introduced through methylation reactions using appropriate methylating agents.
Incorporation of the Methylsulfanyl Group: The methylsulfanyl group can be added through thiolation reactions using reagents such as methylthiol or other sulfur-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
(2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to various biological effects, depending on the enzyme and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-N-hydroxy-4-(methylsulfanyl)butanamide
- (2S)-N-[3-fluoro-4-(2-methoxyethoxy)phenyl]-2-[(4-methylbenzene)sulfonamido]-4-(methylsulfanyl)butanamide
- (2S)-N-[(2R)-2-ethylhexyl]-2-[(4-methylbenzene)sulfonamido]-4-(methylsulfanyl)butanamide
Uniqueness
(2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H16N2O2S |
---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
(2S)-2-amino-N-methoxy-N-methyl-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C7H16N2O2S/c1-9(11-2)7(10)6(8)4-5-12-3/h6H,4-5,8H2,1-3H3/t6-/m0/s1 |
InChI Key |
QLETZLWRDVVJIW-LURJTMIESA-N |
Isomeric SMILES |
CN(C(=O)[C@H](CCSC)N)OC |
Canonical SMILES |
CN(C(=O)C(CCSC)N)OC |
Origin of Product |
United States |
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